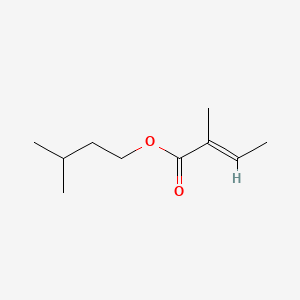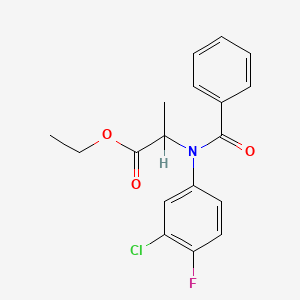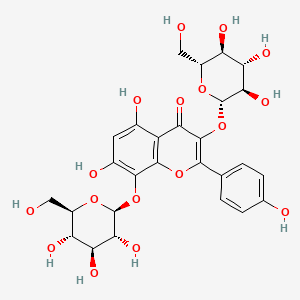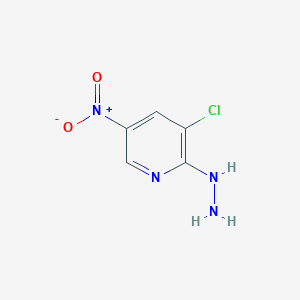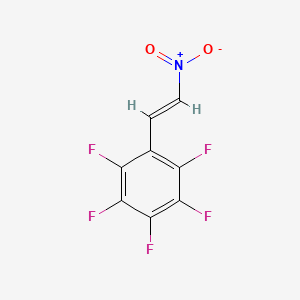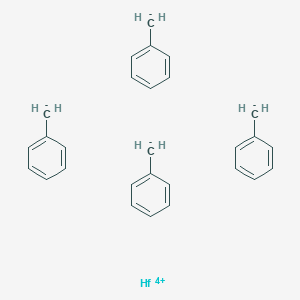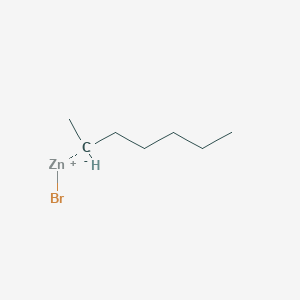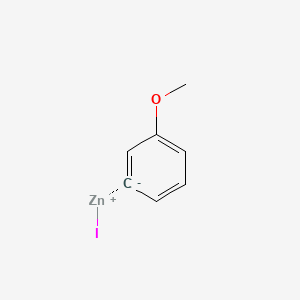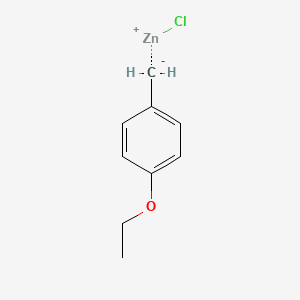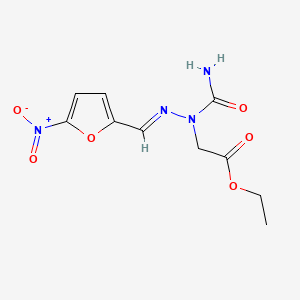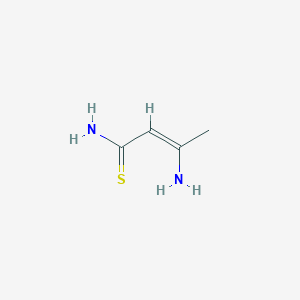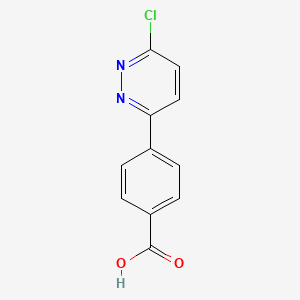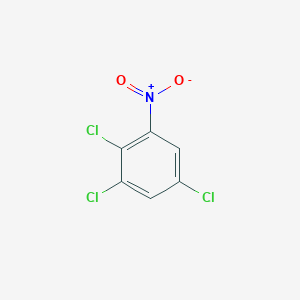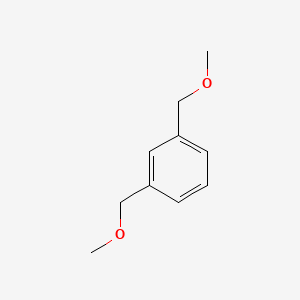![molecular formula C12H16O2SSi B1599287 p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone CAS No. 34452-56-7](/img/structure/B1599287.png)
p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone
Descripción general
Descripción
P-Tolyl [2-(trimethylsilyl)ethynyl] sulfone is a chemical compound with the molecular formula C12H16O2SSi . It is also known by other names such as 1-(p-Toluenesulfonyl)-2-(trimethylsilyl)acetylene and 2-(Trimethylsilyl)ethynyl p-tolyl sulfone .
Synthesis Analysis
This compound can be synthesized from bis(trimethylsilyl)acetylene . It is a powerful Michael acceptor for vinylations and a sterically hindered dipolarophile for cycloadditions .Molecular Structure Analysis
The linear formula of this compound is (CH3)3SiC≡CSO2C6H4CH3 . Its molecular weight is 252.40 .Chemical Reactions Analysis
P-Tolyl [2-(trimethylsilyl)ethynyl] sulfone may be used as a reactant in the synthesis of Cp(OC)2M-C=CSiMe3 (M = Fe, Ru) by reacting with [Cp(OC)2M]-Na+ . It can also be used as a reagent in the photochemical alkynylation of unreactive C(sp3)–H bonds .Physical And Chemical Properties Analysis
This compound has a melting point of 80-83 °C (lit.) . It is available in purum grade with an assay of ≥97.0% (CHN) .Aplicaciones Científicas De Investigación
Application in Organic Synthesis
Application Summary:
In organic synthesis, p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone is utilized as a versatile building block for constructing complex molecular structures due to its reactivity as a Michael acceptor for vinylations .
Methods of Application:
The compound is typically used in reactions under anhydrous conditions and inert atmospheres to prevent hydrolysis of the trimethylsilyl group. It undergoes nucleophilic addition with various nucleophiles, followed by elimination to form vinyl sulfones.
Results:
The use of this compound in organic synthesis has led to the efficient creation of vinyl sulfones, which are valuable intermediates for further chemical transformations. The yields of such reactions are generally high, often exceeding 90%.
Stereoselective Synthesis
Application Summary:
p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone
acts as a sterically hindered dipolarophile for cycloadditions, which is crucial for stereoselective synthesis .
Methods of Application:
The compound is engaged in [3+2] cycloaddition reactions with various azomethine ylides, generating pyrrolidine derivatives. The reactions are carried out under controlled temperatures to ensure the desired stereochemistry.
Results:
The reactions typically result in high diastereoselectivity, providing a straightforward route to synthesize chiral molecules, which are important in the development of pharmaceuticals.
Synthesis of Transition Metal Complexes
Application Summary:
It serves as a reactant in the synthesis of transition metal complexes, specifically Cp(OC)2M-C≡CSiMe3 (M = Fe, Ru), which have applications in catalysis and material science .
Methods of Application:
The synthesis involves the reaction of p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone with [Cp(OC)2M]-Na+ under inert conditions to form the corresponding metal-alkynyl complexes.
Results:
The resulting complexes exhibit unique electronic properties and have been studied for their potential use as catalysts in various organic transformations.
Photochemical Alkynylation
Application Summary:
The compound is used in the photochemical alkynylation of unreactive C(sp3)–H bonds, expanding the toolbox for C–H functionalization .
Methods of Application:
The procedure involves irradiating a solution of the substrate and p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone with UV light, which induces the formation of a carbon-carbon triple bond at the targeted C–H bond.
Results:
This method has proven to be highly selective and efficient, providing access to alkynylated products with good yields and minimal by-products.
Material Science Applications
Application Summary:
In material science, p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone is explored for the synthesis of organic electronic materials due to its ability to introduce ethynyl groups into aromatic systems .
Methods of Application:
The compound is used to modify the electronic properties of aromatic systems through Sonogashira cross-coupling reactions, which introduce ethynyl functional groups.
Results:
The modified materials exhibit altered conductivity and are potential candidates for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and solar cells.
Development of Pharmaceuticals
Application Summary:
p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone
is employed in the development of pharmaceuticals, particularly in the synthesis of drug precursors that require the introduction of sulfone groups .
Propiedades
IUPAC Name |
trimethyl-[2-(4-methylphenyl)sulfonylethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2SSi/c1-11-5-7-12(8-6-11)15(13,14)9-10-16(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUNNGUGQXEUBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408081 | |
| Record name | p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone | |
CAS RN |
34452-56-7 | |
| Record name | p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



